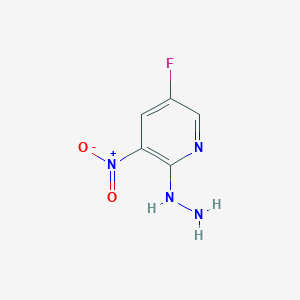
5-Fluoro-2-hydrazinyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydrazinyl-3-nitropyridine is a fluorinated pyridine derivative with significant interest in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Subsequent reactions introduce the hydrazine group to yield the final compound .
Industrial Production Methods: Industrial production methods for 5-Fluoro-2-hydrazinyl-3-nitropyridine are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness .
Types of Reactions:
Nucleophilic Substitution: The hydrazine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation-Reduction: The nitro group can participate in redox reactions, potentially acting as an oxidizing agent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like tetrabutylammonium fluoride in dimethylformamide are commonly used.
Oxidation-Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines.
Scientific Research Applications
5-Fluoro-2-hydrazinyl-3-nitropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydrazinyl-3-nitropyridine involves its interaction with molecular targets through its reactive functional groups. The fluorine atom can enhance the compound’s ability to interact with biological targets, while the hydrazine and nitro groups can participate in various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential for diverse biological activities .
Comparison with Similar Compounds
2-Fluoro-5-nitropyridine: Shares similar fluorine and nitro groups but lacks the hydrazine group.
3-Fluoro-2-nitropyridine: Similar structure but different positioning of the nitro group.
5-Bromo-2-nitropyridine: Contains a bromine atom instead of fluorine.
Uniqueness: 5-Fluoro-2-hydrazinyl-3-nitropyridine is unique due to the combination of fluorine, hydrazine, and nitro groups in its structure.
Properties
Molecular Formula |
C5H5FN4O2 |
|---|---|
Molecular Weight |
172.12 g/mol |
IUPAC Name |
(5-fluoro-3-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5FN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) |
InChI Key |
BUPKOJIKTFPXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


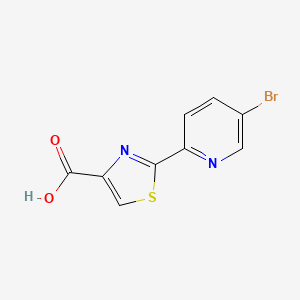
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)
![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)
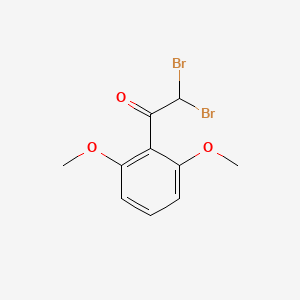
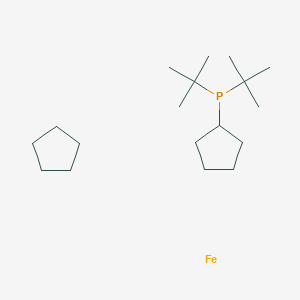
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13686875.png)
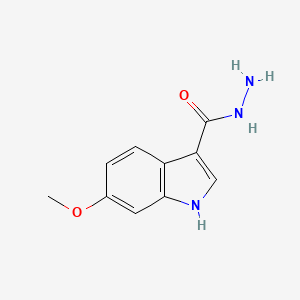
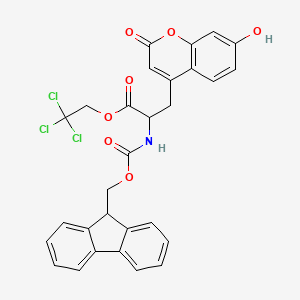
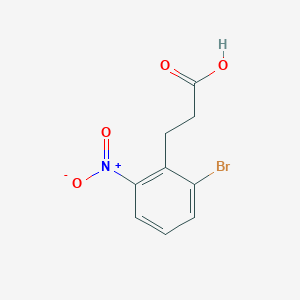
![1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)
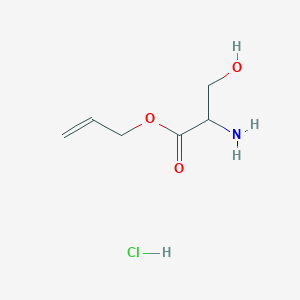
![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)

